molecular formula C10H17N3O B2597222 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide CAS No. 1092306-96-1

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide

Cat. No.: B2597222
CAS No.: 1092306-96-1
M. Wt: 195.266
InChI Key: YXMDUGUKTNNVFQ-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide is a chemical compound that features a piperazine ring, a prop-2-yn-1-yl group, and a propanamide moiety

Scientific Research Applications

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of piperazine with prop-2-yn-1-yl bromide, followed by the introduction of a propanamide group. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the propanamide group.

    Substitution: Substituted piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The prop-2-yn-1-yl group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Prop-2-yn-1-yl)piperazin-1-yl)pyrimidine
  • 1-(Prop-2-yn-1-yl)piperazine
  • N-(Prop-2-yn-1-yl)piperazine

Uniqueness

2-(Piperazin-1-yl)-N-(prop-2-yn-1-yl)propanamide is unique due to the presence of both the piperazine ring and the propanamide group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-piperazin-1-yl-N-prop-2-ynylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-3-4-12-10(14)9(2)13-7-5-11-6-8-13/h1,9,11H,4-8H2,2H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMDUGUKTNNVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC#C)N1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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